5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
5-(6-Chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic heterocyclic compound featuring a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core fused with a 6-chloropyrimidin-4-yl substituent. The chloropyrimidine moiety introduces electron-withdrawing and steric effects, which may enhance binding affinity in biological systems, particularly in kinase inhibition or enzyme-targeted therapies . The rigid bicyclic structure likely contributes to metabolic stability and selective interactions with hydrophobic binding pockets.
Properties
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-1-8(13-4-12-7)15-2-5-6(3-15)10(17)14-9(5)16/h1,4-6H,2-3H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRTPIJVDUUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC(=NC=N3)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, or cell division, and are essential for maintaining the genetic stability of a cell.
Mode of Action
The compound acts as a potent inhibitor of Aurora kinases. It binds to the active site of these kinases, preventing them from carrying out their normal function. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that rely heavily on these kinases for survival and proliferation.
Pharmacokinetics
The compound has been described as having favorable chemico-physical and pharmacokinetic properties. This suggests that it may have good bioavailability, meaning it can be effectively absorbed and utilized by the body.
Result of Action
The result of the compound’s action is a potent antitumor effect. By inhibiting Aurora kinases, it can induce cell cycle arrest and cell death in cancer cells. This makes it a promising candidate for the development of new anticancer therapies.
Biochemical Analysis
Biochemical Properties
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting survival signals. Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to CDK2 results in the inhibition of the enzyme’s activity, which in turn affects the cell cycle progression. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in the oxidation and subsequent conjugation of this compound, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its effects on cellular processes.
Biological Activity
5-(6-Chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known by its CAS number 1994003-05-2, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 252.66 g/mol. The unique structural features of this compound include a pyrrole ring fused with a chloropyrimidine moiety, which is hypothesized to contribute to its bioactivity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism of Action: The compound activates caspases (caspase 3/7 and caspase 9), leading to programmed cell death. It also modulates the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2, enhancing the apoptotic response .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:
| Enzyme | IC50 Value | Reference |
|---|---|---|
| Aurora Kinases | Low nanomolar | |
| Tyrosinase | Effective at micromolar concentrations |
These findings suggest that the compound may serve as a lead structure for the development of novel anticancer agents.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound appears to inhibit kinase activity and disrupt critical signaling pathways associated with cell proliferation and survival.
Proposed Mechanisms:
- Inhibition of Kinases: The compound's ability to inhibit Aurora kinases suggests it may block cell cycle progression.
- Induction of Apoptosis: By activating caspases and altering protein expression levels, it promotes apoptotic pathways in cancer cells.
- Autophagy Modulation: Some studies indicate that similar compounds can also induce autophagy, a process that can either promote or inhibit cancer cell survival depending on the context .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells:
- Tyrosinase Inhibition Study:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Preparation Methods
Cyclization to Form Pyrrolo[3,4-c]pyrrole-1,3-dione Core
- Starting materials such as substituted succinic anhydrides or diketones are reacted with amines or ammonia derivatives to form the pyrrole ring.
- The cyclization often occurs under acidic or basic conditions, sometimes with heating, to close the fused ring system and form the 1,3-dione functionality.
- The tetrahydro form is achieved by controlling the hydrogenation state during or after ring formation.
Q & A
Q. What are the optimized synthetic routes for 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione?
The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted pyrimidine precursors with pyrrolidine derivatives. Key steps include:
- Cyclization : Using reagents like POCl₃ or PCl₃ under reflux conditions to form the fused pyrrolopyrrole core .
- Chlorination : Introduction of the 6-chloro group on the pyrimidine ring via nucleophilic substitution .
- Purification : Chromatography (silica gel) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.
Critical Parameters : Temperature (70–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) significantly affect yield. For example, highlights that slow addition of reagents reduces side-product formation .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical methods is essential:
- 1H/13C NMR : Assign peaks to distinguish the tetrahydropyrrolo[3,4-c]pyrrole core (e.g., δ 3.5–4.5 ppm for bridgehead protons) and the 6-chloropyrimidinyl moiety (δ 8.2–8.8 ppm for aromatic protons) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ≈ 307 g/mol) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve the bicyclic system’s conformation and confirm stereochemistry .
Q. What solvents and reaction conditions minimize decomposition during synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethers (THF) reduce hydrolysis risks .
- Inert atmosphere : Use N₂ or Ar to prevent oxidation of sensitive intermediates .
- Temperature control : Maintain <100°C to avoid ring-opening side reactions .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways?
- Quantum mechanical calculations (DFT) : Predict transition states and intermediates for key cyclization steps. emphasizes using IRC (Intrinsic Reaction Coordinate) analysis to validate reaction mechanisms .
- Machine learning : Train models on existing pyrrolopyrimidine synthesis data to predict optimal conditions (e.g., solvent ratios, catalyst loading) .
- Example : A DFT study on analogous compounds revealed that electron-withdrawing groups on the pyrimidine ring accelerate cyclization by lowering activation energy .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles:
- Bioassay standardization : Use positive controls (e.g., kinase inhibitors for enzyme inhibition studies) and validate cell lines (e.g., HEK293 vs. HeLa) .
- Impurity profiling : Identify byproducts (e.g., dechlorinated derivatives) via LC-MS and test their activity separately .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across replicates and studies .
Q. What strategies improve yield in scale-up synthesis without compromising purity?
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., chlorination) .
- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, temperature) using response surface methodology. reports a 20% yield increase by adjusting reagent ratios .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
Methodological Notes
- Stereochemical considerations : Ensure chiral centers (e.g., 3aH position) are confirmed via NOESY or CD spectroscopy .
- Data reproducibility : Share raw NMR/HPLC files in supplementary materials to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
